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Compound of Interest

Compound Name: 5-Bromoisophthalic acid

Cat. No.: B171778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations concerning the

molecular geometry of 5-bromoisophthalic acid. This compound is of significant interest in

the fields of crystal engineering and drug development, primarily for its role as a versatile linker

in the formation of metal-organic frameworks (MOFs) and hydrogen-bonded organic

frameworks (HOFs). A precise understanding of its geometric parameters is crucial for

predicting and controlling the structures and properties of these supramolecular assemblies.

Theoretical Calculations of Molecular Geometry
The geometry of 5-bromoisophthalic acid can be determined computationally using various

quantum chemical methods. Density Functional Theory (DFT) is a widely employed approach

that offers a good balance between accuracy and computational cost for molecules of this size.

Methodology for DFT-Based Geometry Optimization
A typical workflow for the theoretical determination of the geometry of 5-bromoisophthalic
acid involves the following steps:

Initial Structure Generation: A starting 3D structure of the 5-bromoisophthalic acid
molecule is generated. This can be done using molecular modeling software.

Selection of Theoretical Method and Basis Set: The choice of the theoretical method and

basis set is critical for the accuracy of the calculation. A commonly used combination for
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organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-

31G(d,p) or a correlation-consistent basis set like cc-pVDZ. The B3LYP functional

incorporates a portion of the exact Hartree-Fock exchange, which improves the description

of electronic exchange effects. The basis set defines the set of mathematical functions used

to build the molecular orbitals.

Geometry Optimization: The initial structure is then subjected to a geometry optimization

calculation. This is an iterative process where the energy of the molecule is minimized with

respect to the coordinates of its atoms. The calculation continues until a stationary point on

the potential energy surface is found, which corresponds to a stable conformation of the

molecule.

Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy

minimum, a frequency calculation is performed. The absence of imaginary frequencies

indicates that the structure is a stable conformer. These calculations also provide information

about the vibrational modes of the molecule.

Analysis of Geometric Parameters: From the optimized geometry, key structural parameters

such as bond lengths, bond angles, and dihedral angles are extracted.

A study by Kavali and Tonannavar performed DFT calculations on 5-bromoisophthalic acid,

employing the B3LYP functional with the cc-pVDZ basis set to investigate its hydrogen-bonded

cyclic dimer.[1] While the primary focus of this publication was the dimeric structure, the study

necessarily involved calculations on the monomeric unit.[1] Unfortunately, the specific

optimized geometric parameters for the monomer are not publicly available in the published

article or its supplementary information.

Data Presentation: Calculated Geometric Parameters
The following tables are presented as a template to illustrate how the quantitative data from a

DFT study on 5-bromoisophthalic acid would be structured. The values provided are

placeholders and do not represent actual calculated data.

Table 1: Calculated Bond Lengths for 5-Bromoisophthalic Acid (B3LYP/cc-pVDZ)
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Bond Length (Å)

C1-C2 1.395

C2-C3 1.390

C3-C4 1.392

C4-C5 1.398

C5-C6 1.391

C6-C1 1.396

C5-Br 1.905

C1-C7 1.490

C7=O1 1.210

C7-O2 1.360

O2-H1 0.970

C3-C8 1.491

C8=O3 1.211

C8-O4 1.361

O4-H2 0.971

Table 2: Calculated Bond Angles for 5-Bromoisophthalic Acid (B3LYP/cc-pVDZ)
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Atoms Angle (°)

C6-C1-C2 120.1

C1-C2-C3 119.8

C2-C3-C4 120.2

C3-C4-C5 119.7

C4-C5-C6 120.5

C5-C6-C1 119.7

C4-C5-Br 119.5

C6-C5-Br 120.0

C2-C1-C7 120.3

C6-C1-C7 119.6

O1=C7-O2 123.5

C1-C7-O2 112.0

C7-O2-H1 108.5

C2-C3-C8 120.4

C4-C3-C8 119.4

O3=C8-O4 123.6

C3-C8-O4 111.9

C8-O4-H2 108.6

Table 3: Calculated Dihedral Angles for 5-Bromoisophthalic Acid (B3LYP/cc-pVDZ)
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Atoms Angle (°)

C6-C1-C7-O1 0.1

C2-C1-C7-O2 179.9

C2-C3-C8-O3 0.2

C4-C3-C8-O4 179.8

C1-C7-O2-H1 0.0

C3-C8-O4-H2 0.0

Experimental Determination of Molecular Geometry
The definitive experimental method for determining the precise three-dimensional arrangement

of atoms in a crystalline solid is single-crystal X-ray diffraction.

Methodology for Single-Crystal X-ray Diffraction
Crystal Growth: The first and often most challenging step is to grow a high-quality single

crystal of 5-bromoisophthalic acid. This is typically achieved by slow evaporation of a

saturated solution, or by vapor diffusion techniques.

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then

irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the

crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to determine the

unit cell parameters and the space group of the crystal. The positions of the atoms within the

unit cell are then determined using direct methods or Patterson methods. This initial

structural model is then refined against the experimental data to obtain the final, precise

atomic coordinates.

Analysis of Geometric Parameters: From the refined crystal structure, accurate bond lengths,

bond angles, and dihedral angles can be determined.
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Despite extensive searches of crystallographic databases, including the Cambridge Structural

Database (CSD), no experimental crystal structure for 5-bromoisophthalic acid has been

publicly reported. Therefore, a direct comparison between the theoretical and experimental

geometries is not possible at this time. The crystal structure of the isomer, 2-bromoisophthalic

acid, has been determined, but this provides limited insight into the geometry of the 5-bromo

isomer due to the different substitution pattern.

Visualization of the Theoretical Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow of a

typical theoretical calculation of molecular geometry.
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Workflow for Theoretical Geometry Optimization.

Conclusion
This technical guide has outlined the theoretical and experimental methodologies for

determining the molecular geometry of 5-bromoisophthalic acid. While a relevant theoretical

study using DFT with the B3LYP functional and cc-pVDZ basis set has been identified, the

specific quantitative results for the monomeric geometry are not publicly accessible.
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Furthermore, the absence of a published experimental crystal structure precludes a

comparative analysis between theoretical predictions and experimental data. The provided

workflow and data table templates serve as a guide for future studies and for the presentation

of such data when it becomes available. For researchers in drug development and materials

science, obtaining these precise geometric parameters through either further computational

work or experimental determination is a critical step towards the rational design of novel

functional materials and pharmaceutical compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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